Cas no 922167-76-8 (1,3-Propanediol, 2-ethenyl-)
1,3-Propanediol, 2-ethenyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Propanediol, 2-ethenyl-
- 2-ethenylpropane-1,3-diol
- 2-vinylpropane-1,3-diol
- DTXSID80602309
- FT-0726497
- SCHEMBL1405901
- 922167-76-8
-
- Inchi: 1S/C5H10O2/c1-2-5(3-6)4-7/h2,5-7H,1,3-4H2
- InChI Key: MFTUNRMUCZGYSG-UHFFFAOYSA-N
- SMILES: OCC(C=C)CO
Computed Properties
- Exact Mass: 102.068079557g/mol
- Monoisotopic Mass: 102.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 48
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 40.5Ų
1,3-Propanediol, 2-ethenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1304045-5g |
2-ethenylpropane-1,3-diol |
922167-76-8 | 95% | 5g |
$1965 | 2023-05-02 |
1,3-Propanediol, 2-ethenyl- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1,3-Propanediol, 2-ethenyl-
1,3-Propanediol, 2-ethenyl - A Comprehensive Overview
CAS No. 922167-76-8, commonly referred to as 1,3-Propanediol, 2-ethenyl, is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and diverse applications. This compound is a derivative of propanediol, with a vinyl group attached at the second carbon atom. Its structure allows for a wide range of reactivity, making it an essential intermediate in numerous chemical syntheses.
The molecular formula of 1,3-Propanediol, 2-ethenyl is C4H8O2, and it exists as a colorless liquid with a pleasant odor. Its boiling point is approximately 105°C at standard atmospheric pressure, and it is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. These physical properties make it suitable for use in various industrial processes where controlled solubility and reactivity are required.
One of the most notable applications of 1,3-Propanediol, 2-ethenyl is in the production of polyesters and polyurethanes. The compound serves as a key building block for these materials due to its ability to undergo polymerization reactions efficiently. Recent advancements in polymer chemistry have further enhanced its utility, particularly in the development of biodegradable plastics and high-performance fibers.
In the pharmaceutical industry, 1,3-Propanediol, 2-ethenyl has found applications as an intermediate in the synthesis of various drugs and APIs (Active Pharmaceutical Ingredients). Its role in forming ester linkages and its compatibility with biological systems make it an invaluable component in drug delivery systems and formulation development.
The synthesis of 1,3-Propanediol, 2-ethenyl typically involves the hydroxylation of allyl compounds or the oxidation of suitable precursors. Recent studies have explored greener synthesis methods using enzymatic catalysis and microwave-assisted reactions, which not only improve yield but also reduce environmental impact.
From an environmental standpoint, the biodegradability of 1,3-Propanediol, 2-ethenyl has been a focal point of research. Studies indicate that under aerobic conditions, the compound can be effectively degraded by microbial communities within a relatively short period. This characteristic is particularly important for its use in eco-friendly products and sustainable manufacturing processes.
In conclusion, CAS No. 922167-76-8, or 1,3-Propanediol, 2-ethenyl, stands out as a critical compound with multifaceted applications across industries. Its chemical versatility combined with recent innovations in synthesis and application techniques ensures its continued relevance in both academic research and industrial production.
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